Binaphthyl-20-C-6

Descripción general

Descripción

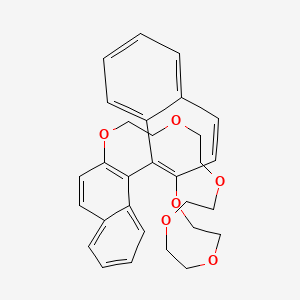

Binaphthyl-20-C-6 is a chiral crown ether derivative that has garnered significant interest in the field of chemistry due to its unique structural and functional properties. This compound is derived from the binaphthyl skeleton, which is extensively used as a catalyst for asymmetric reactions and as a framework for functional materials. The binaphthyl structure is known for its adaptability in altering the dihedral angle in response to external conditions, making it a versatile component in various chemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Binaphthyl-20-C-6 typically involves the introduction of crown ether moieties to the binaphthyl backbone. One common method is the Sonogashira reaction, which uses halogen scaffolds for selective bromination and iodination of the binaphthyl skeleton.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of high-performance liquid chromatography (HPLC) for purification and separation of the desired product .

Análisis De Reacciones Químicas

Types of Reactions: Binaphthyl-20-C-6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions, such as halogenation and alkylation, are common for modifying the binaphthyl skeleton.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or iodine, and alkylating agents like alkyl halides.

Major Products: The major products formed from these reactions include various substituted binaphthyl derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Binaphthyl-20-C-6 has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

Biology: Employed in the separation of racemic mixtures and enantiomeric recognition of biological molecules.

Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the development of high-performance materials and as a sensor for detecting chiral compounds

Mecanismo De Acción

The mechanism of action of Binaphthyl-20-C-6 involves its ability to form stable complexes with various ions and molecules. The crown ether moiety allows for selective binding to specific cations, facilitating their transport and recognition. This property is particularly useful in catalysis and separation processes, where the compound acts as a chiral selector or catalyst .

Comparación Con Compuestos Similares

Binaphthyl-22-C-6: Another crown ether derivative with similar chiral recognition properties.

Binaphthyl-based phosphine ligands: Used in asymmetric catalysis with different functional groups.

Chiral 18-crown-6 derivatives: Known for their enantioselective recognition of amines and amino acids

Uniqueness: Binaphthyl-20-C-6 is unique due to its specific structural configuration, which provides enhanced chiral recognition and stability compared to other crown ether derivatives. Its ability to undergo various chemical modifications also makes it a versatile compound for a wide range of applications .

Actividad Biológica

Binaphthyl-20-C-6 is a compound derived from the binaphthyl scaffold, which has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and catalytic properties, supported by case studies and research findings.

Structural Characteristics

This compound is characterized by its chiral binaphthyl structure combined with a crown ether moiety. This unique configuration allows it to interact with metal ions and biological systems effectively, making it a subject of interest in asymmetric synthesis and catalysis.

Antimicrobial Activity

Research has demonstrated that derivatives of binaphthyl compounds exhibit significant antimicrobial properties. A study tested various binaphthyl-derived quaternary ammonium compounds against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (S)-1a (C12) | E. coli | 3.0 times higher than standard |

| (S)-1b (C14) | S. aureus | Lower than standard but effective |

The results indicated that while these compounds were less effective than the standard benzalkonium bromide, they still exhibited notable antimicrobial activity, particularly with longer alkyl chains enhancing efficacy against tested microorganisms .

Antioxidant Activity

Binaphthyl compounds have also been evaluated for their antioxidant capabilities. For instance, studies on extracts containing binaphthyl derivatives showed significant inhibition percentages in various assays:

| Extract Type | Inhibition Percentage (%) | IC50 (μg/mL) |

|---|---|---|

| Methanol | 76.1% | 19.4 |

| Ethyl Acetate | 60.6% | 50 |

These findings suggest that binaphthyl derivatives possess strong antioxidant properties, which could be beneficial in therapeutic applications targeting oxidative stress-related conditions .

Catalytic Activity

This compound has been utilized as a ligand in palladium-catalyzed reactions, demonstrating enhanced enantioselectivity compared to traditional ligands. A study reported the use of NOBINAc ligands based on binaphthyl scaffolds for asymmetric C–H activation, achieving up to 94% enantiomeric excess in product formation.

| Ligand Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| NOBIN derivative L4 | 92% | 94% |

| NOBIN derivative L5 | 81% | 96% |

These results highlight the potential of binaphthyl-based ligands in improving catalytic processes in organic synthesis .

Case Study 1: Antimicrobial Efficacy

In a comparative study of quaternary ammonium compounds derived from binaphthyl, researchers found that compounds with longer alkyl chains exhibited improved antimicrobial activity against both E. coli and S. aureus. The study emphasized the importance of hydrophobic interactions in enhancing membrane permeability, thereby increasing the efficacy of these compounds .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant potential of binaphthyl derivatives extracted from plants. The study revealed that specific extracts not only inhibited oxidative stress markers but also showed promise in protecting cellular integrity against free radical damage, indicating their potential use in nutraceuticals .

Propiedades

IUPAC Name |

12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3,5,7,9,29,31,33,35-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O6/c1-3-7-25-23(5-1)9-11-27-29(25)30-26-8-4-2-6-24(26)10-12-28(30)36-22-20-34-18-16-32-14-13-31-15-17-33-19-21-35-27/h1-12H,13-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRCRJURFCLONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961412 | |

| Record name | 8,9,11,12,14,15,17,18,20,21-Decahydrodinaphtho[2,1-q:1',2'-s][1,4,7,10,13,16]hexaoxacycloicosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41051-90-5 | |

| Record name | 4,5,7,8,10,11,13,14,16,17-Decahydrodinaphtho[2,1-q:1′,2′-s][1,4,7,10,13,16]hexaoxacycloeicosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binaphthyl-20-crown-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,9,11,12,14,15,17,18,20,21-Decahydrodinaphtho[2,1-q:1',2'-s][1,4,7,10,13,16]hexaoxacycloicosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.